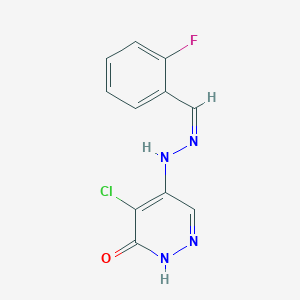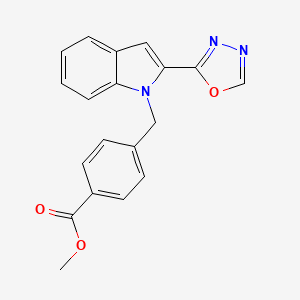
methyl 4-((2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-((2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)benzoate” is a complex organic compound that contains an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Compounds containing 1,3,4-oxadiazole cores have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This is followed by acylation of the amino group of oxadiazoles with some acid chlorides such as methyl 4-(chlorocarbonyl) benzoate .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups. The presence of the oxadiazole ring and the indole ring adds to the complexity of the structure .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be diverse due to the presence of multiple reactive sites. The oxadiazole ring is known to undergo various chemical reactions, making it important for molecule planning .Wissenschaftliche Forschungsanwendungen
Liquid Crystal Technology
A study synthesized 1,3,4-oxadiazole derivatives, including methyl 4-((2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)benzoate, and explored their mesomorphic behaviors. These compounds displayed nematic and/or smectic A mesophases, indicating their potential application in liquid crystal displays and devices due to their photoluminescent properties and wide mesomorphic temperature ranges (Han et al., 2010).
Chemosensor Development
Researchers developed novel anion sensors incorporating the 1,3,4-oxadiazole unit, showing selective and colorimetric fluoride detection. The presence of adjacent phenolic hydroxyl and 1,3,4-oxadiazole units allowed for strong intramolecular hydrogen bonds, enabling these compounds to serve as effective chemosensors for fluoride ions, which is crucial for environmental monitoring and healthcare applications (Ma et al., 2013).
Corrosion Inhibition
The effectiveness of 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in acidic environments has been demonstrated. These compounds form protective layers on the metal surface, reducing corrosion, which is significant for extending the life of metal components in industrial applications (Ammal et al., 2018).
Crystal Engineering
A study involving methyl 2-(carbazol-9-yl)benzoate, related to the compound , showed how pressure could induce a phase transition in crystals. This research provides insights into the role of crystal packing and structure in determining the physical properties of materials, important for designing new pharmaceuticals and materials (Johnstone et al., 2010).
Antibacterial Properties
Compounds featuring the 1,3,4-oxadiazole moiety have been studied for their antibacterial activities. These studies highlight the potential of such derivatives in developing new antibacterial agents, which is critical in the fight against drug-resistant bacteria (Kakanejadifard et al., 2013).
Zukünftige Richtungen
The future directions for research on “methyl 4-((2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)benzoate” could involve further exploration of its biological activities and potential applications in medicinal chemistry. The development of new synthetic strategies for 1,2,4-oxadiazole as anti-infective agents could also be a promising area of future research .
Wirkmechanismus
Target of Action
Compounds containing the 1,3,4-oxadiazole core have been reported to interact with a broad spectrum of biological targets, including various enzymes and proteins that contribute to cell proliferation .
Mode of Action
It is known that 1,3,4-oxadiazole derivatives can interact with their targets in various ways, such as inhibiting growth factors, enzymes, and kinases, contributing to their antiproliferative effects .
Biochemical Pathways
1,3,4-oxadiazole derivatives are known to interact with various biochemical pathways due to their broad spectrum of pharmacological activities .
Result of Action
1,3,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .
Eigenschaften
IUPAC Name |
methyl 4-[[2-(1,3,4-oxadiazol-2-yl)indol-1-yl]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-24-19(23)14-8-6-13(7-9-14)11-22-16-5-3-2-4-15(16)10-17(22)18-21-20-12-25-18/h2-10,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQUDOMQZHWVJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C4=NN=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-(2-chlorophenyl)-4-[4-(trifluoromethyl)benzoyl]-1,4-thiazepane](/img/structure/B2955197.png)
![5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(furan-2-yl)methyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2955198.png)
![rac-1-[(4aR,8aS)-octahydro-2H-1,4-benzoxazin-4-yl]-2-chloroethan-1-one](/img/structure/B2955199.png)
![N-(2-methoxyphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2955201.png)


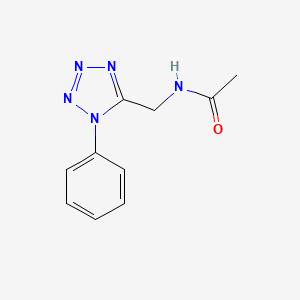
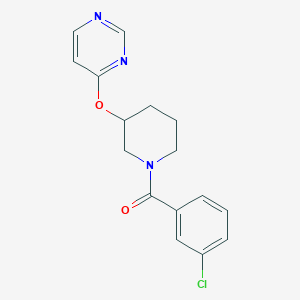

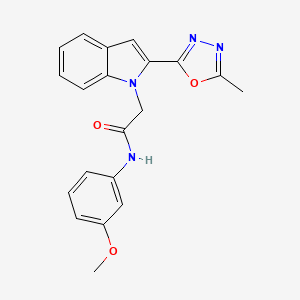
![2-({[5-(butylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine](/img/structure/B2955215.png)


